molecular formula C12H17N3O B567070 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde CAS No. 1256561-21-3

6-(4-Ethylpiperazin-1-yl)nicotinaldehyde

Cat. No. B567070
CAS RN: 1256561-21-3
M. Wt: 219.288
InChI Key: FLZUBYBFDYGLHX-UHFFFAOYSA-N
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Description

6-(4-Ethylpiperazin-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C12H17N3O . It is also known by other names such as 6-(4-Ethyl-piperazin-1-yl)-pyridine-3-carbaldehyde and 3-Pyridinecarboxaldehyde, 6-(4-ethyl-1-piperazinyl)- . The compound has a molecular weight of 219.28 .


Molecular Structure Analysis

The molecular structure of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde consists of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.28 . Other physical and chemical properties such as density and boiling point are predicted to be 1.123±0.06 g/cm3 and 387.0±42.0 °C respectively .

properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-14-5-7-15(8-6-14)12-4-3-11(10-16)9-13-12/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZUBYBFDYGLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-chloropyridine-3-carbaldehyde (5.0 g, 35.32 mmol) and 1-ethylpiperazine (20.16 g, 176.60 mmol, 22.42 mL) were heated overnight in a mixture of DMF/water (1:1, 40 mL) at 100° C. The reaction mixture was extracted with ethyl acetate (2×100 mL). The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was evaporated to dryness to provide 6-(4-ethylpiperazin-1-yl)pyridine-3-carbaldehyde, which was used in the next reaction without any further purification (6.91 g, 89% yield); 1H NMR (400 MHz, DMSO-d6): δ 0.99 (t, 3H), 2.31 (q, 2H), 2.39 (m, 4H), 3.66 (m, 4H), 6.91 (d, J=9.2 Hz, 1H), 7.82 (d, J=9.2 Hz, 1H), 8.55 (s, 1H), 9.7 (s, 1H); LRMS (ES) m/z 219.8.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
22.42 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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